5-(Methylsulfanyl)-4-phenyl-1,3-thiazole
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Overview
Description
5-(Methylsulfanyl)-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methylsulfanyl group at the 5-position and a phenyl group at the 4-position Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the specific steps might include:
Starting Materials: α-Haloketone (e.g., 2-bromoacetophenone) and thiourea.
Reaction Conditions: The reaction is usually carried out in an alcoholic solvent such as ethanol, under reflux conditions.
Cyclization: The α-haloketone reacts with thiourea to form the thiazole ring, with the methylsulfanyl group being introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
5-(Methylsulfanyl)-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, which lacks the methylsulfanyl and phenyl substituents.
4-Phenylthiazole: Similar structure but without the methylsulfanyl group.
5-Methylthiazole: Similar structure but without the phenyl group.
Uniqueness
5-(Methylsulfanyl)-4-phenyl-1,3-thiazole is unique due to the presence of both the methylsulfanyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold in drug design and other applications .
Properties
CAS No. |
61580-02-7 |
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Molecular Formula |
C10H9NS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
5-methylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS2/c1-12-10-9(11-7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
FSYXKHGTPFMUJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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